molecular formula C22H28N4O3 B5578459 8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5578459
M. Wt: 396.5 g/mol
InChI Key: YTKFXJDIDKEWFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step organic reactions, starting from simple precursors. For example, Caroon et al. (1981) describe the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with varied substitutions, aiming to explore their antihypertensive activities (Caroon et al., 1981). While this work doesn't directly mention the exact compound , it illustrates the synthetic strategy that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of diazaspiro compounds, including the one , is often determined using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). Quadrelli et al. (2011) provide insights into the crystal and molecular structures of related compounds, highlighting the importance of stereochemistry and conformational dynamics in defining their chemical reactivity and interaction with biological targets (Quadrelli et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro compounds can be highly specific, involving nucleophilic attacks, cycloadditions, and rearrangements. Metwally et al. (2011) discuss the reactivity of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-diones with nucleophiles, leading to various functionalized pyrazolone systems, showcasing the versatility of such scaffolds in organic synthesis (Metwally et al., 2011).

Scientific Research Applications

Antihypertensive Activity

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been investigated for their potential antihypertensive activity. These compounds, including those substituted at the 8 position, were evaluated for their efficacy in lowering blood pressure in hypertensive rats. Notably, compounds substituted with 4-ethyl and 3-methyl groups demonstrated significant activity as alpha-adrenergic blockers, with some exhibiting a preference for alpha 1-adrenoceptor antagonism. This suggests their potential utility in managing hypertension through targeted receptor blockade (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonism

Further research into the spiropiperidines, including the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework, has shown these compounds to be potent and selective non-peptide tachykinin NK2 receptor antagonists. Their efficacy was demonstrated in the rat colon binding assay and in guinea pig trachea, indicating their potential for treating conditions mediated by NK2 receptor activity, such as bronchoconstriction (Smith et al., 1995).

Synthesis and Molecular Structure

The regioselective synthesis of diazaspiro[4.5]deca-2,9-diene-6-one derivatives, including compounds with 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, has been explored through cycloaddition reactions. This work underscores the versatility of these compounds in synthesizing novel molecular structures with potential biological activity (Farag et al., 2008).

Anticancer and Antidiabetic Applications

Spirothiazolidines analogs, bearing structural similarities to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one framework, have been developed as novel anticancer and antidiabetic agents. Some derivatives have shown significant activity against human breast and liver carcinoma cell lines, as well as inhibitory effects on alpha-amylase and alpha-glucosidase, suggesting their potential in cancer and diabetes treatment (Flefel et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Given the wide range of activities exhibited by pyrazole derivatives, it could be interesting to explore its potential uses in medicinal chemistry or as a ligand in coordination chemistry .

properties

IUPAC Name

8-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-3-18-16(2)19(24-23-18)20(27)25-13-10-22(11-14-25)15-26(21(28)29-22)12-9-17-7-5-4-6-8-17/h4-8H,3,9-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKFXJDIDKEWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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